molecular formula C18H18OS B13095334 4-(4-Tert-butylbenzoyl)thiobenzaldehyde

4-(4-Tert-butylbenzoyl)thiobenzaldehyde

Cat. No.: B13095334
M. Wt: 282.4 g/mol
InChI Key: ZSKMGVUCSAAHFO-UHFFFAOYSA-N
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Description

4-(4-Tert-butylbenzoyl)thiobenzaldehyde is an organic compound with a complex structure that includes a thiobenzaldehyde group and a tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylbenzoyl)thiobenzaldehyde typically involves the reaction of 4-tert-butylbenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylbenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Tert-butylbenzoyl)thiobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylbenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The tert-butylbenzoyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoyl chloride: A precursor in the synthesis of 4-(4-Tert-butylbenzoyl)thiobenzaldehyde.

    4-tert-Butylbenzaldehyde: Shares the tert-butylbenzoyl moiety but lacks the thiobenzaldehyde group.

    4-tert-Butylbenzoic acid: Contains the tert-butylbenzoyl group but differs in its functional groups.

Uniqueness

This compound is unique due to the presence of both the thiobenzaldehyde and tert-butylbenzoyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-(4-tert-butylbenzoyl)thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-18(2,3)16-10-8-15(9-11-16)17(19)14-6-4-13(12-20)5-7-14/h4-12H,1-3H3

InChI Key

ZSKMGVUCSAAHFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

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